molecular formula C11H21FN2O2 B8131725 tert-Butyl (5-fluoroazepan-4-yl)carbamate

tert-Butyl (5-fluoroazepan-4-yl)carbamate

Cat. No. B8131725
M. Wt: 232.29 g/mol
InChI Key: KMTQQQXYBFJDEP-UHFFFAOYSA-N
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Patent
US08614206B2

Procedure details

A solution of benzyl 4-(tert-butoxycarbonylamino)-5-fluoroazepane-1-carboxylate (0.55 g, 1.50 mmol) in MeOH (75 mL) was passed through the H-Cube® (full H2, 50° C., flow rate: 1 mL/min, 30 mm 10% Pd/C cartridge). The solvent was removed under reduced pressure to afford tert-butyl 5-fluoroazepan-4-ylcarbamate as a mixture of syn and anti isomers as a colourless oil (317 mg).
Name
benzyl 4-(tert-butoxycarbonylamino)-5-fluoroazepane-1-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:15]([F:16])[CH2:14][CH2:13][N:12](C(OCC2C=CC=CC=2)=O)[CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[F:16][CH:15]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10][CH:9]1[NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4]

Inputs

Step One
Name
benzyl 4-(tert-butoxycarbonylamino)-5-fluoroazepane-1-carboxylate
Quantity
0.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CCC1F)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1C(CCNCC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.